Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally, the esterification with benzyl alcohol. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl ester can result in various ester derivatives .
Scientific Research Applications
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-oxopiperidine-1-carboxylate
- Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-sulfonate
Uniqueness
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the imidazole and piperidine rings, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 4-(1,2-dimethylimidazol-4-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-14-19-16(12-20(14)2)18(23)8-10-21(11-9-18)17(22)24-13-15-6-4-3-5-7-15/h3-7,12,23H,8-11,13H2,1-2H3 |
InChI Key |
MIYVPSQHYONXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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